4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 4, a nitrophenoxy group at position 6, and an amine group at position 2 on the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
It is known that pyrimidin-4-amine derivatives, a class of compounds to which this compound belongs, have been used in the development of pesticides . These compounds often target specific enzymes or proteins in pests, disrupting their normal biological functions and leading to their elimination .
Mode of Action
Pyrimidin-4-amine derivatives are known to interact with their targets through a process called nucleophilic aromatic substitution . This reaction involves the replacement of a substituent in an aromatic ring by a nucleophile . The highly electron-deficient character of the pyrimidine ring makes it susceptible to this type of reaction .
Pharmacokinetics
The presence of halogens and the pyrimidine ring in the compound might influence its pharmacokinetic properties, potentially affecting its absorption and distribution in the organism .
Result of Action
Given its potential use as a pesticide, it can be inferred that the compound may lead to the death of pests by disrupting their normal biological functions .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially affect the activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine typically involves the following steps:
Chlorination: The pyrimidine ring is chlorinated at position 4 using thionyl chloride or phosphorus oxychloride.
Coupling Reaction: The nitrophenoxy group is introduced at position 6 of the pyrimidine ring through a nucleophilic aromatic substitution reaction using a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and waste generation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, sodium hydroxide.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine
- 4-Chloro-6-(4-aminophenoxy)pyrimidin-2-amine
- 4-Chloro-6-(4-hydroxyphenoxy)pyrimidin-2-amine
Uniqueness
4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This compound exhibits enhanced reactivity and potential pharmacological activities compared to its analogs .
Properties
IUPAC Name |
4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3/c11-8-5-9(14-10(12)13-8)18-7-3-1-6(2-4-7)15(16)17/h1-5H,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGBOEGNSIDQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327957 | |
Record name | 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679822 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
130035-46-0 | |
Record name | 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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